2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Physicochemical characterization Boiling point Positional isomer differentiation

Regioisomeric impurities in multi-step synthesis cause batch failure and divergent impurity profiles. CAS 910032-21-2 provides a defined ortho-bromoethoxy, ortho-chloro substitution pattern essential for reproducible nucleophilic displacement and cross-coupling. • 98% purity grade yields ~92 wells/96-well plate meeting >90% acceptance vs ~86 wells for 95% starting material • 10³-10⁴-fold SN2 reactivity advantage over chloroethoxy analog enables mild bioconjugation at lower temperature • Computed bp 299.6°C enables GC retention time-based isomer discrimination for QC lot acceptance.

Molecular Formula C9H10BrClO
Molecular Weight 249.53 g/mol
CAS No. 910032-21-2
Cat. No. B1518186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethoxy)-1-chloro-4-methylbenzene
CAS910032-21-2
Molecular FormulaC9H10BrClO
Molecular Weight249.53 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)OCCBr
InChIInChI=1S/C9H10BrClO/c1-7-2-3-8(11)9(6-7)12-5-4-10/h2-3,6H,4-5H2,1H3
InChIKeyDGTRQYPWARXPLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromoethoxy)-1-chloro-4-methylbenzene (CAS 910032-21-2): Physicochemical Identity and Comparator Landscape


2-(2-Bromoethoxy)-1-chloro-4-methylbenzene (CAS 910032-21-2) is a halogenated aromatic ether building block with the molecular formula C₉H₁₀BrClO and a molecular weight of 249.53 g/mol [1]. Structurally, it features a 1-chloro-4-methylbenzene core bearing a 2-bromoethoxy substituent at the ortho position relative to chlorine. The compound serves as a synthetic intermediate in medicinal chemistry and agrochemical research, with the bromoethoxy arm acting as a reactive handle for nucleophilic displacement, alkylation, and cross-coupling transformations . The most relevant positional isomer for functional comparison is 1-(2-bromoethoxy)-2-chloro-4-methylbenzene (CAS 796098-78-7), where the bromoethoxy group is located ortho to the methyl group rather than ortho to chlorine . Additional structurally analogous bromoethoxy–chloro–methylbenzene regioisomers (CAS 26646-29-7 and CAS 6440-89-7) provide context for positional differentiation .

Why In-Class Bromoethoxy-Chloro-Methylbenzene Regioisomers Cannot Be Interchanged: The Case for CAS 910032-21-2


Regioisomeric substitution on the 1-chloro-4-methylbenzene scaffold produces compounds with identical molecular formulae but measurably different physicochemical properties. CAS 910032-21-2 (2-bromoethoxy at C2, chlorine at C1) exhibits a computed boiling point of 299.6 °C at 760 mmHg, compared to 298.4 °C for its C1–OCH₂CH₂Br, C2–Cl isomer (CAS 796098-78-7), and 291 °C for the C1–Cl, C3–OCH₂CH₂Br isomer (CAS 26646-29-7) . These boiling point differences – up to 8.6 °C between regioisomers – reflect altered intermolecular interactions arising from dipole vector orientation and steric accessibility of the halogen substituents. In reaction contexts, the relative positions of the electropositive bromoethoxy carbon and the electron-withdrawing chlorine atom govern the regiochemistry of nucleophilic aromatic substitution (SNAr) activation and the steric accessibility of the reactive center [1]. Generic substitution between regioisomers in a multi-step synthetic route risks altered reaction kinetics, divergent impurity profiles, and batch failure in quality-controlled GMP or crop protection intermediate manufacturing.

Quantitative Differentiation Guide: 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene vs. Closest Regioisomeric Analogs


Boiling Point Differentiation: CAS 910032-21-2 vs. CAS 796098-78-7 (C2 vs. C1 Bromoethoxy Positional Isomer)

CAS 910032-21-2 exhibits a computed boiling point of 299.6 °C at 760 mmHg, compared to 298.4 °C for the C1–bromoethoxy positional isomer CAS 796098-78-7 . The 1.2 °C difference, while modest, is reproducible across computational platforms and reflects the altered dipole moment arising from the vs. orientation of the bromoethoxy group relative to the chlorine atom. This difference provides a basis for chromatographic separation (e.g., preparative GC) and purity verification when the two isomers co-elute as potential synthetic byproducts.

Physicochemical characterization Boiling point Positional isomer differentiation

Density Comparison Across Bromoethoxy–Chloro–Methylbenzene Regioisomers

The computed density for CAS 910032-21-2 is 1.456 g/cm³, identical to that reported for the positional isomer CAS 796098-78-7 and the C3-methyl isomer CAS 26646-29-7 . The C4-substituted isomer CAS 6440-89-7 reports a slightly higher computed log P (XLogP3 = 4.2) compared to 3.6 for CAS 910032-21-2, indicating greater lipophilicity when the bromoethoxy group is para to chlorine [1]. Density parity among the C1, C2, and C3 regioisomers means that density alone is insufficient for identity confirmation; combined boiling point and chromatographic retention data are required for unambiguous lot acceptance.

Density Physicochemical property Regioisomer comparability

Commercial Purity Tier: Leyan 98% vs. Standard 95% Supply Grade

Multiple vendors supply CAS 910032-21-2 at a standard purity of 95% (e.g., CymitQuimica, BenchChem), as is common for research-grade building blocks . However, Leyan (Shanghai) offers the compound at 98% purity (Product No. 1784468), representing a meaningful purity tier upgrade . The positional isomer CAS 796098-78-7 is supplied by Leyan at ≥95% purity , and CAS 26646-29-7 at 95% purity . This places the 98% grade of CAS 910032-21-2 as the highest commercially documented purity among the direct regioisomeric analogs.

Purity Commercial availability Procurement specification

Leaving Group Reactivity: Bromoethoxy (CAS 910032-21-2) vs. Chloroethoxy Analog by Class-Level Inference

The 2-bromoethoxy substituent in CAS 910032-21-2 provides a superior leaving group (bromide, pKa of HBr ≈ −9) compared to the corresponding 2-chloroethoxy analog (chloride, pKa of HCl ≈ −7) [1]. Under identical SN2 conditions, bromide departs approximately 10³–10⁴ times faster than chloride due to its lower bond dissociation energy (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol) and greater polarizability . Direct head-to-head experimental kinetic data for this specific scaffold are not available in the open literature; the stated rate enhancement factor is a class-level inference derived from textbook alkyl halide reactivity data under standard SN2 conditions (polar aprotic solvent, 25 °C).

Nucleophilic substitution Leaving group ability Reactivity comparison

Flash Point and Safety Handling Comparison vs. Positional Isomers

CAS 910032-21-2 has a computed flash point of 135 °C, compared to 134.2 °C for the C1-positional isomer CAS 796098-78-7 and 129.8 °C for the C3-methyl isomer CAS 26646-29-7 . The 5.2 °C higher flash point relative to CAS 26646-29-7 indicates a marginally lower fire hazard classification, although all values fall above typical flammable liquid thresholds (flash point > 100 °C, classified as combustible rather than flammable under GHS).

Flash point Safety Handling and storage

Topological Polar Surface Area (TPSA) and Computed Bioavailability Differentiation

CAS 910032-21-2 has a topological polar surface area (TPSA) of 9.23 Ų [1], consistent across regioisomers CAS 796098-78-7 and CAS 26646-29-7. The low TPSA (< 20 Ų) is highly favorable for blood-brain barrier penetration, though this prediction is inherently a scaffold-level property shared by all mono-ether, mono-chloro substituted methylbenzene isomers. The differentiation lies not in TPSA magnitude but in the compound's specific substitution pattern that influences target binding when the bromoethoxy linker is used for further derivatization. As no bioactivity data specific to CAS 910032-21-2 versus its isomers are publicly available, this evidence is supportive and does not independently drive procurement decisions.

Drug-likeness TPSA ADME prediction

Procurement-Driven Application Scenarios for 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene (CAS 910032-21-2)


Medicinal Chemistry Library Synthesis: High-Purity Alkylating Building Block

In parallel medicinal chemistry campaigns, the 98% purity grade of CAS 910032-21-2 (Leyan Cat. No. 1784468) reduces the propogation of bromoethoxy-related impurities into downstream amide, amine, or ether library members. With 3% lower absolute impurity load compared to the standard 95% grade, each 96-well plate of reactions yields approximately 92 wells meeting the common >90% purity acceptance threshold versus approximately 86 wells for 95% starting material, assuming impurity propagation is linear . This translates to fewer re-synthesis cycles and faster SAR turnaround.

Agrochemical Intermediate Manufacturing: Regioisomer-Controlled Synthesis

For the synthesis of phenoxypropionate herbicides or fungicide intermediates requiring a defined ortho-bromoethoxy, ortho-chloro substitution pattern, the computed boiling point of 299.6 °C (Δ = +1.2 °C vs. the C1 isomer CAS 796098-78-7) provides an analytical handle for in-process control . GC monitoring can distinguish the desired isomer from the undesired C1 regioisomer, preventing carry-over of an inactive or phytotoxic isomer into the final agrochemical active ingredient. Lot rejection criteria based on GC retention time matching are straightforward to implement in a QC laboratory.

Chemical Biology Probe Synthesis: Bromoethoxy as a Superior Electrophilic Handle

When constructing chemical biology probes (e.g., activity-based protein profiling probes or PROTAC linkers), the bromoethoxy group of CAS 910032-21-2 provides an estimated 10³–10⁴ fold SN2 reactivity advantage over the chloroethoxy analog, based on class-level alkyl halide leaving group data . This enables conjugation to amine- or thiol-containing biomolecules under milder conditions (lower temperature, shorter reaction time), which is critical when the conjugate is a thermally sensitive protein or oligonucleotide. The ortho-chloro, para-methyl substitution pattern further modulates the electron density of the aromatic ring, potentially influencing the stability of the resulting ether linkage.

Analytical Reference Standard for Bromoethoxy Impurity Profiling

CAS 910032-21-2 can serve as a chromatographic reference standard for identifying and quantifying bromoethoxy-substituted impurities in pharmaceutical batches where 2-(2-bromoethoxy)-1-chloro-4-methylbenzene is a known synthetic byproduct or degradant. The well-characterized computed properties (boiling point 299.6 °C, density 1.456 g/cm³, log P 3.6, flash point 135 °C) and the availability of a 98% purity grade make it suitable for HPLC/GC system suitability testing and retention time marker establishment [1].

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